7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives, including this compound, has been reported in the literature . The starting material is 1H-pyrrolo[3,2-c]pyridine, which undergoes bromination with N-bromosuccinimide to yield the target compound .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolopyridine core with a bromine atom at the 7-position and a methoxy group at the 6-position.Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 227.06 .Scientific Research Applications
Synthesis and Biological Activities
The compound 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine and its derivatives are primarily investigated for their synthesis methodologies and biological activities. One significant study reports the synthesis of thalidomide derivatives from 3-methyl pyridine-2-carboxylic acid methyl ester, involving hydrolysis, esterification, nitration, methoxy substitution, and bromination reactions. These derivatives were evaluated for their inhibitory activities against various cancer cells, showing no inhibitory effect on normal human cells but significant effects on MG-63 cells, with compounds 1c~1g presenting excellent inhibitory activities against all three kinds of tumor cells tested (孙广龙 et al., 2014).
Antibacterial Activity
Another study focused on the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives, starting from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile. These compounds were tested for their antimicrobial activity against a wide range of aerobic and anaerobic bacteria, demonstrating minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL, indicating significant antibacterial properties (A. Bogdanowicz et al., 2013).
c-Met Inhibitors
Research into the design, synthesis, and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors revealed that compound 9 displayed strong c-Met kinase inhibition, moderate ALK kinase inhibition, and strong cell inhibition. This study underscores the potential of these compounds in cancer therapy (Na Liu et al., 2016).
Heterocyclic Synthesis
A series of studies have focused on the utilization of this compound and its derivatives for the synthesis of complex heterocyclic structures. These include the preparation of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks via Fischer cyclization, offering a pathway to build a 5-bromo-7-azaindole scaffold with alkyl or aryl substituents (R. Alekseyev et al., 2015).
Synthesis of 7-Azaserotonin and 7-Azamelatonin
The synthesis of 7-azaserotonin and 7-azamelatonin was achieved using 3-bromo-5-methoxy-1-tosyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-2-ol as a starting material, demonstrating the compound's versatility as a reactant for formal C3-electrophilic reactions (Ren Fukuya et al., 2022).
Safety and Hazards
The safety information for 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Properties
IUPAC Name |
7-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-6(9)7-5(4-11-8)2-3-10-7/h2-4,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZUHJRQHVJHJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C=CNC2=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694653 |
Source
|
Record name | 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190314-42-1 |
Source
|
Record name | 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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